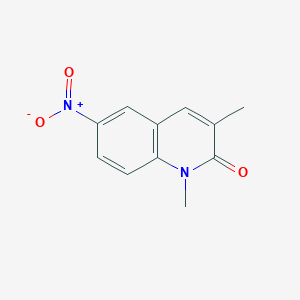
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to release hydrogen sulfide (H₂S) slowly, making it a valuable tool in various biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid typically involves the reaction of 4-methoxyphenylphosphine with morpholine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and requires careful temperature control to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the morpholino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinodithioic acids. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to release hydrogen sulfide slowly makes it useful in studying the biological effects of H₂S.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions where H₂S plays a role.
Wirkmechanismus
The primary mechanism of action of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid involves the slow release of hydrogen sulfide (H₂S). This release occurs through the breakdown of the phosphinodithioic acid moiety, which interacts with biological molecules and pathways. The released H₂S can modulate various cellular processes, including signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GYY4137: A sodium salt form of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid, known for its slow-releasing H₂S properties.
Morpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of a 4-methoxyphenyl group and a morpholino group attached to a phosphinodithioic acid moiety. This structure allows for controlled release of H₂S, making it particularly valuable in research applications where precise modulation of H₂S levels is required .
Eigenschaften
CAS-Nummer |
106740-08-3 |
|---|---|
Molekularformel |
C11H16NO2PS2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
QDSAKNAFJWRQIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)


![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)



![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
